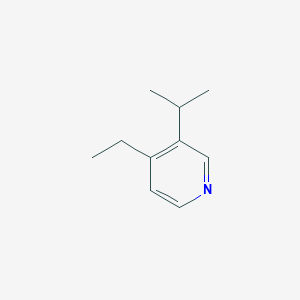
4-Ethyl-3-isopropylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-3-isopropylpyridine is a heterocyclic organic compound that belongs to the pyridine family. Pyridines are characterized by a six-membered ring containing one nitrogen atom. This compound is notable for its unique substitution pattern, where an ethyl group is attached to the fourth carbon and an isopropyl group is attached to the third carbon of the pyridine ring. These substitutions can significantly influence the chemical and physical properties of the compound, making it of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-3-isopropylpyridine can be achieved through several methods. One common approach involves the alkylation of pyridine derivatives. For instance, starting with 3-isopropylpyridine, an ethyl group can be introduced at the fourth position using ethylating agents under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine ring, facilitating the nucleophilic attack on the ethylating agent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be employed to enhance the reaction efficiency. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the production rate while minimizing by-products.
化学反应分析
Types of Reactions: 4-Ethyl-3-isopropylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to produce reduced pyridine derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyridine ring. Common reagents include halogens, sulfonyl chlorides, and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated or alkylated pyridine derivatives.
科学研究应用
4-Ethyl-3-isopropylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its use as an antimicrobial or anti-inflammatory agent.
Industry: It is employed in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 4-Ethyl-3-isopropylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s reactivity and binding properties. The ethyl and isopropyl groups can affect the compound’s lipophilicity and steric interactions, further modulating its activity.
相似化合物的比较
- 3-Ethyl-4-isopropylpyridine
- 4-Isopropylpyridine
- 3-Isopropylpyridine
Comparison: 4-Ethyl-3-isopropylpyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and physical properties. Compared to 3-Ethyl-4-isopropylpyridine, the position of the ethyl and isopropyl groups is reversed, potentially leading to different steric and electronic effects. 4-Isopropylpyridine and 3-Isopropylpyridine lack the ethyl group, which can significantly alter their chemical behavior and applications.
属性
分子式 |
C10H15N |
|---|---|
分子量 |
149.23 g/mol |
IUPAC 名称 |
4-ethyl-3-propan-2-ylpyridine |
InChI |
InChI=1S/C10H15N/c1-4-9-5-6-11-7-10(9)8(2)3/h5-8H,4H2,1-3H3 |
InChI 键 |
VCASEJIZJDDADY-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=NC=C1)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



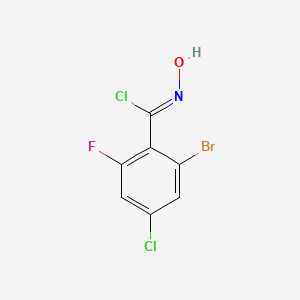
![10,11-Dihydro-5H-dibenzo[b,f]azepine-3-carbonitrile](/img/structure/B12974841.png)
![4-Iodo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12974843.png)
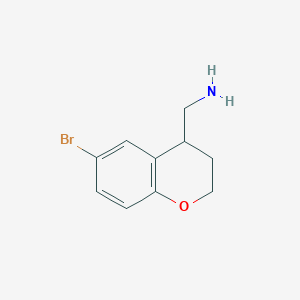
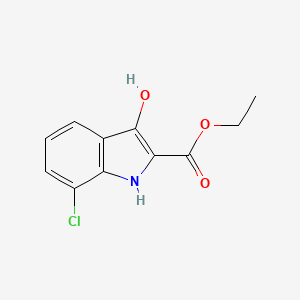
![3-(5-(5-Fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12974865.png)
![3-(Hydrazinylmethyl)pyrazolo[1,5-a]pyrazine](/img/structure/B12974866.png)
![2,3,4,5-Tetrahydrobenzo[b]azocin-6(1H)-one](/img/structure/B12974871.png)
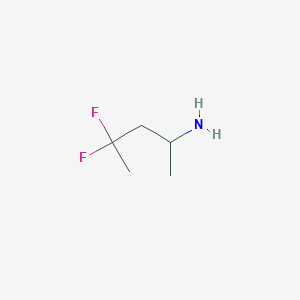
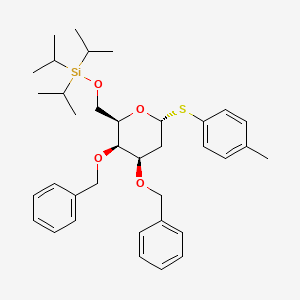
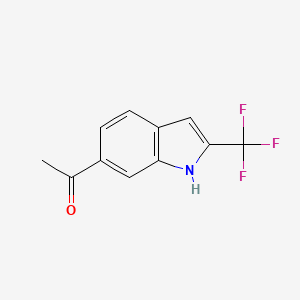
![8-Chloro-5H-benzo[b]carbazole](/img/structure/B12974887.png)

